molecular formula C17H20F3N3O3 B6043287 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone

3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone

Cat. No.: B6043287
M. Wt: 371.35 g/mol
InChI Key: JRLNAFAXAJZIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone, also known as TFP, is a chemical compound that has been widely used in scientific research due to its unique properties. TFP is a piperazinone derivative that is commonly used in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone is not well understood. However, it is believed that this compound acts as a nucleophile, reacting with electrophilic groups to form covalent bonds. This property makes this compound a useful building block in the synthesis of various bioactive compounds.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and good solubility in a variety of solvents, making it a useful compound for lab experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone is its versatility in the synthesis of various bioactive compounds. This compound is also relatively easy to synthesize and purify, making it a useful compound for lab experiments. However, this compound has some limitations, including its low stability in acidic conditions and its limited solubility in some solvents.

Future Directions

For the use of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone include the development of new synthesis methods and the study of its biochemical and physiological effects.

Synthesis Methods

3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone can be synthesized using a variety of methods, including the reaction of 2-(2-isoxazolidinyl)-2-oxoethanol with 3-(trifluoromethyl)benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the this compound intermediate, which can be further purified through column chromatography to obtain the final product.

Scientific Research Applications

3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone has been used extensively in scientific research as a versatile building block in the synthesis of various bioactive compounds. For example, this compound has been used in the synthesis of cyclic peptides, which have shown promising results in the treatment of cancer and other diseases. This compound has also been used in the synthesis of small molecule inhibitors of protein-protein interactions, which have potential applications in drug discovery.

Properties

IUPAC Name

3-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O3/c18-17(19,20)13-4-1-3-12(9-13)11-22-7-5-21-16(25)14(22)10-15(24)23-6-2-8-26-23/h1,3-4,9,14H,2,5-8,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLNAFAXAJZIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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